Lauroyl peroxide

Descripción general

Descripción

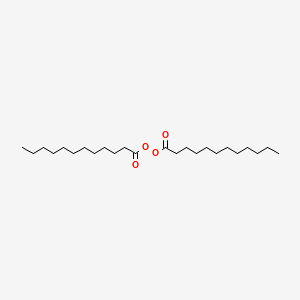

Lauroyl peroxide is an organic compound with the chemical formula (C11H23CO2)2. It is the symmetrical peroxide of lauric acid and is often sold as a water-damped solid. This compound is a colorless solid that is commonly used as a polymerization initiator and has applications in various industrial processes .

Métodos De Preparación

Lauroyl peroxide can be synthesized through several methods:

Reaction of Lauroyl Chloride with Hydrogen Peroxide: This method involves the reaction of lauroyl chloride with hydrogen peroxide in the presence of an inorganic base such as potassium hydroxide.

Industrial production methods often involve continuous processes where lauroyl chloride and hydrogen peroxide are reacted in a series of stirred-tank reactors at controlled temperatures. The product is then cooled and solidified by centrifugation .

Análisis De Reacciones Químicas

Decomposition Reactions

Lauroyl peroxide is known for its thermal instability, decomposing into free radicals upon heating. The primary mechanism involves the homolytic cleavage of the oxygen-oxygen bond (), leading to the formation of lauroyloxy radicals. These radicals can further react to produce various products through different pathways:

-

Radical Generation : The decomposition of this compound generates lauroyloxy radicals, which can then participate in subsequent reactions, including radical recombination and disproportionation.

-

Thermal Decomposition : Studies have shown that this compound decomposes exothermically when mixed with nitric acid, producing potentially explosive compounds such as 1-nitrododecane under specific conditions .

Reaction Products

The decomposition of this compound can yield a variety of products depending on the reaction conditions. Notable products include:

-

Decarboxylated Radicals : The decarboxylation of lauroyloxy radicals leads to undecyl radicals, which can further react to form alkanes and alkenes such as hendecane and hendecene.

-

Cross-Combination Products : When mixed with other peroxides (e.g., decanoyl peroxide), this compound can produce cross-combination products, indicating the complexity of its radical chemistry .

Kinetic Studies

Kinetic studies have been conducted to evaluate the decomposition rates of this compound under various conditions. The activation energy for these reactions has been calculated, providing insights into how temperature and concentration affect reaction rates .

Table 1: Kinetic Parameters for this compound Decomposition

| Parameter | Value |

|---|---|

| Activation Energy (kJ/mol) | Varies |

| Exothermic Onset Temperature (°C) | Varies |

| Heat of Decomposition (kJ/mol) | Varies |

| Isothermal Time to Maximum Rate | Varies |

Table 2: Reaction Products from this compound Decomposition

| Product | Type | Yield (%) |

|---|---|---|

| Lauroyloxy Radical | Intermediate | Varies |

| Undecane | Alkane | Varies |

| Hendecene | Alkene | Varies |

| Cross-combination Product | Complex | Varies |

Aplicaciones Científicas De Investigación

Polymerization Catalyst

Lauroyl peroxide is primarily used as a catalyst for the polymerization of vinyl monomers. It is particularly effective in suspension polymerization of vinyl chloride and can be combined with amine activators for the polymerization of unsaturated polyesters and methyl methacrylate resins. Notable applications include:

- Vinyl Fluorene Production : Employed as a catalyst in synthesizing vinyl fluorene.

- Vinyl Fluoride Copolymer Laminates : Utilized in creating durable laminates for various applications.

- Epoxy Resins : Acts as a hardening agent and accelerator when used with ferrocene, enhancing the properties of epoxy formulations .

Grafting and Modifications

This compound facilitates grafting processes, enhancing the properties of thermoplastic polymers. It has been used to prepare:

- Epoxide Acrylate Grafts : These contribute to polymers with low ketone solubility and improved thermal stability.

- Ethylene-Based Graft Polymers : Important for producing impact-resistant copolymers through grafting with vinyl chloride .

Miniemulsion Polymerization

As a cosurfactant, this compound plays a crucial role in miniemulsion polymerization techniques, improving the efficiency and quality of polymer products .

Thermal Decomposition Studies

Research has focused on the thermal decomposition of this compound, revealing its behavior under varying conditions. Studies indicate that this compound decomposes to generate free radicals, which can initiate further reactions at relatively low temperatures (as low as 60°C) when in contact with butadiene . This property is significant for applications requiring controlled radical generation.

Incident Analysis

A notable incident involving this compound occurred on September 11, 1967, at a manufacturing plant in Japan where an explosion took place due to contamination during processing. The explosion was attributed to impurities interacting with this compound in a pressure drum during hot-water washing . This highlights the importance of stringent safety protocols when handling organic peroxides.

Thermal Hazard Evaluations

Thermal hazard evaluations have been conducted to assess the risks associated with this compound, especially when mixed with nitric acid. Experimental data from differential scanning calorimetry (DSC) indicated that mixing this compound with nitric acid produced significant exothermic reactions, leading to potential hazards like runaway reactions and explosions .

Table 1: Thermal Analysis Data for this compound Mixed with Nitric Acid

| Sample | Mass (mg) | Exothermic Onset Temperature (°C) | Heat of Decomposition (J/g) |

|---|---|---|---|

| LPO + 0.1 N HNO3 | 18.3 | 108 | 202 |

| LPO + 1 N HNO3 | 10.9 | 108 | 279 |

| LPO + 6 N HNO3 | 5.37 | 110 | 851 |

| LPO + 12 N HNO3 | 6.07 | 160 | 8162 |

This table summarizes key findings from thermal evaluations that illustrate the hazardous nature of this compound under specific conditions.

Mecanismo De Acción

The primary mechanism of action of lauroyl peroxide involves the generation of free radicals through its decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include double bonds in monomers, which are broken to form new bonds, leading to polymerization .

Comparación Con Compuestos Similares

Lauroyl peroxide can be compared with other organic peroxides such as:

Benzoyl Peroxide: Similar to this compound, benzoyl peroxide is used as a polymerization initiator and bleaching agent. benzoyl peroxide is more commonly used in dermatological applications for acne treatment.

Dicumyl Peroxide: This compound is also used as a polymerization initiator and has applications in the rubber industry.

This compound is unique in its specific applications as a bleaching and drying agent for fats, oils, and waxes, as well as its use in high-pressure polyethylene production .

Actividad Biológica

Lauroyl peroxide (LPO) is an organic peroxide with a chemical structure represented as . It is primarily used in various industrial applications, including as a bleaching agent and polymerization catalyst. However, its biological activities have garnered attention in recent research, revealing potential therapeutic applications and mechanisms of action.

This compound is known for its ability to generate free radicals upon thermal decomposition. These free radicals can initiate polymerization reactions and also interact with biological molecules, leading to various biological effects. The mechanism of action typically involves the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells, potentially leading to cell death or modulation of cellular pathways.

Biological Activities

-

Antimicrobial Properties :

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of bacteria, fungi, and viruses. For instance, research indicates that LPO has demonstrated antifungal activity against pathogenic fungi such as Microsporum canis and Trichophyton rubrum . -

Antiparasitic Effects :

The compound has been investigated for its antiparasitic properties, particularly against helminths and protozoa. Notably, derivatives of organic peroxides, including LPO, have shown promising results in reducing worm burdens in models infected with Schistosoma mansoni . This suggests potential applications in treating parasitic infections. -

Cytotoxicity :

Studies have reported that LPO can induce cytotoxic effects in various cancer cell lines. The induction of apoptosis through ROS generation has been observed, highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of LPO against common pathogens, it was found that LPO exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 0.5% . This study underscores its potential as a disinfectant or preservative in clinical settings.

Case Study 2: Antiparasitic Activity

A comparative study on the antiparasitic activity of various peroxides found that LPO derivatives showed up to 82.8% reduction in worm burden in infected mice models when administered at specific dosages . This positions LPO as a candidate for further development in antiparasitic therapies.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1.0% |

| Candida albicans | 0.75% |

Table 2: Antiparasitic Efficacy of this compound Derivatives

| Compound | Worm Burden Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| This compound | 82.8% | 50 |

| Other Organic Peroxides | Varies | Varies |

Safety and Handling Concerns

While this compound has promising biological activities, it is essential to consider its safety profile. LPO is known to be sensitive to thermal sources and can be incompatible with various materials, leading to potential hazards during handling . Proper safety protocols must be established when working with this compound to mitigate risks associated with its reactive nature.

Propiedades

IUPAC Name |

dodecanoyl dodecaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVJZNGAASQVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4, (C11H23CO)2O2 | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059319 | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49 °C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst., Other Solid, White solid; [ICSC] White granules or crystals; [MSDSonline], WHITE POWDER OR SOLID IN VARIOUS FORMS. | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauroyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BOILING POINT: DECOMPOSES | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; slightly sol in alc, Sol in oils and most organic solvents, Solubility in water: none | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.91 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.91 @ 25 °C (SOLID), 0.9 g/cm³ | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White coarse powder, White flakes | |

CAS No. |

105-74-8 | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauroyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauroyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(1-oxododecyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilauroyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83TLB4N1D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

129 °F (USCG, 1999), 49 °C, 49-57 °C | |

| Record name | LAUROYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DILAUROYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECANOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lauroyl peroxide?

A1: this compound has a molecular formula of C24H46O4 and a molecular weight of 398.6 g/mol.

Q2: Is there spectroscopic data available on this compound?

A2: Yes, [] used thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to study the thermal decomposition of this compound and identify the evolved gases. Additionally, researchers have utilized techniques like 1H NMR [, ] and FTIR [, ] to characterize this compound and monitor its reactions.

Q3: How does the structure of this compound relate to its function as a polymerization initiator?

A3: this compound contains a weak oxygen-oxygen (O-O) bond, characteristic of peroxide compounds. Upon thermal or photochemical activation, this bond cleaves homolytically, generating two reactive undecylcarboxyl radicals (C11H23COO•). These radicals initiate polymerization by adding to the double bond of vinyl monomers. [, , ]

Q4: What are the common applications of this compound?

A4: this compound is widely used as a source of free radicals in various applications, including:

- Polymerization initiator: this compound initiates the polymerization of various vinyl monomers like styrene, acrylates, and methacrylates. This property is valuable in the production of various polymers and copolymers. [, , , , , , ]

- Crosslinking agent: this compound crosslinks polymers, enhancing their mechanical strength and thermal stability. [, ]

- Organic synthesis: this compound serves as a reagent in specific organic reactions, such as the synthesis of β- and γ-lactams. []

Q5: Can you elaborate on the mechanism of this compound-induced polymerization?

A5: this compound decomposes upon heating or irradiation to form undecylcarboxyl radicals. These radicals attack the double bond of a vinyl monomer, initiating a chain reaction that propagates by the sequential addition of monomer units to the growing polymer chain. The polymerization process generally involves three main steps: initiation, propagation, and termination. [, , , ]

Q6: Does the decomposition rate of this compound change with temperature?

A6: Yes, the rate of this compound decomposition is temperature-dependent. [] utilized Differential Scanning Calorimetry (DSC) to determine the kinetic parameters, including activation energy, for the thermal decomposition of this compound. The study highlighted that the decomposition rate increases with increasing temperature.

Q7: How does the presence of solvents influence the decomposition of this compound?

A7: The decomposition of this compound is affected by solvent properties. Studies have shown that both the polarity and viscosity of the solvent can influence the yield of carboxy inversion products formed during decomposition. []

Q8: Are there specific compounds or functional groups that are incompatible with this compound?

A8: this compound exhibits incompatibility with various compounds, including:

- Strong acids and bases: These can cause exothermic decomposition of the peroxide. []

- Amines: While some studies utilize amines to modify polymerization rates, [, , ] others highlight the potential for rapid decomposition in the presence of amines. []

- Metals: Certain metals can catalyze the decomposition of peroxides. []

Q9: What are the safety concerns associated with this compound?

A9: this compound is a strong oxidizer and poses several safety hazards:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.